molecular formula C14H16N2O3 B8132754 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B8132754
M. Wt: 260.29 g/mol
InChI Key: FUAMPHNLPQGVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid is an organic compound that features a benzyloxy group attached to a pyrazole ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Introduction of the benzyloxy group: The pyrazole intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyloxy group.

    Attachment of the methylpropanoic acid moiety: Finally, the benzyloxy-pyrazole intermediate is reacted with a suitable alkylating agent to introduce the methylpropanoic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a pyrazoline derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Pyrazoline derivative.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the pyrazole ring can interact with other molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methoxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-(Ethoxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-(4-(Phenoxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-methyl-2-(4-phenylmethoxypyrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,13(17)18)16-9-12(8-15-16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAMPHNLPQGVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.